![molecular formula C23H20N2 B3738757 8-(4-pyridinyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline](/img/structure/B3738757.png)
8-(4-pyridinyl)-10,11,12,13-tetrahydro-9H-benzo[f]cyclohepta[c]quinoline
Vue d'ensemble
Description
Quinoline is a heterocyclic aromatic organic compound with the chemical formula C9H7N . It is a colorless hygroscopic liquid with a strong odor . Quinoline itself has few applications, but many of its derivatives are useful in diverse applications .
Synthesis Analysis
Quinoline can be synthesized through several methods. The Skraup Synthesis Method is the most widely used, involving aniline and glycerol heated at high temperature in the presence of sulphuric acid and mild oxidising agents . Other methods include the Friedlander Synthesis, Doebner- Miller Synthesis, and Knorr Quinoline Synthesis .Molecular Structure Analysis
Quinoline consists of a benzene ring fused to the alpha-beta-position of the pyridine ring . In the quinoline structure, there are five double bonds present and eleven single bonds .Chemical Reactions Analysis
Quinoline and its derivatives have been found to exhibit a variety of chemical reactions. For example, primary aryl amines with free ortho positions can react with alpha, beta-unsaturated carbonyl compounds in the presence of acid to yield quinolines .Physical And Chemical Properties Analysis
Quinoline is a colorless hygroscopic liquid with a strong odor . It is only slightly soluble in cold water but dissolves readily in hot water and most organic solvents . The physical properties of quinoline derivatives can vary widely depending on their specific chemical structure .Mécanisme D'action
The mechanism of action of quinoline and its derivatives often depends on their specific chemical structure and the biological system they interact with. For example, some quinoline derivatives have been found to interact with bacterial type II topoisomerases, converting them into toxic enzymes that fragment the bacterial chromosome .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
9-pyridin-4-yl-10-azatetracyclo[9.8.0.02,8.014,19]nonadeca-1(11),2(8),9,12,14,16,18-heptaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2/c1-2-8-19-20(9-3-1)23(17-12-14-24-15-13-17)25-21-11-10-16-6-4-5-7-18(16)22(19)21/h4-7,10-15H,1-3,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APVZOUAROROABR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)C(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




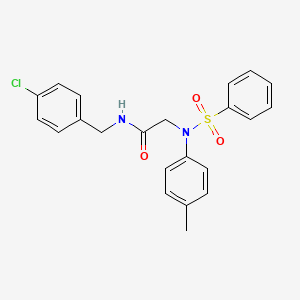
![N-[4-({[4-(benzyloxy)phenyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3738685.png)
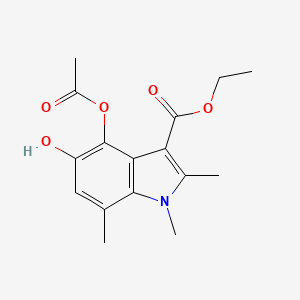
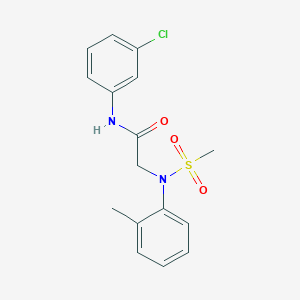
![N~1~-(3-bromophenyl)-N~2~-(4-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B3738716.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-6-methoxy-4-methylquinoline](/img/structure/B3738722.png)
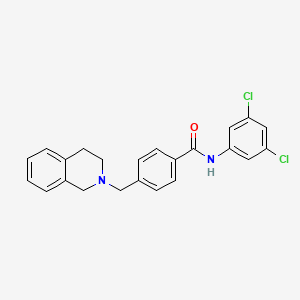
![ethyl 4-{[N-(3-chloro-4-methylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3738733.png)
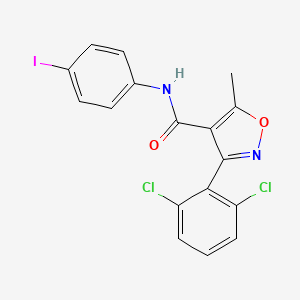
![N-(4-chloro-2-methylphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3738753.png)
![N~2~-(4-bromophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-phenylglycinamide](/img/structure/B3738754.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-chlorobenzamide](/img/structure/B3738761.png)
![N~2~-(4-fluorophenyl)-N~1~-(4-iodophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3738777.png)